4-Iodo-3,5-dimethyl-1H-indazole
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Overview
Description
4-Iodo-3,5-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethyl-1H-indazole typically involves the iodination of 3,5-dimethyl-1H-indazole. One common method is the electrophilic substitution reaction where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3,5-dimethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 3,5-dimethyl-1H-indazole.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
4-Iodo-3,5-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Iodo-3,5-dimethyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine substituent can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3,5-Dimethyl-1H-indazole: Lacks the iodine substituent, resulting in different reactivity and biological activity.
4-Bromo-3,5-dimethyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Chloro-3,5-dimethyl-1H-indazole:
Uniqueness: 4-Iodo-3,5-dimethyl-1H-indazole is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity in biological systems .
Properties
CAS No. |
1360899-40-6 |
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Molecular Formula |
C9H9IN2 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-iodo-3,5-dimethyl-2H-indazole |
InChI |
InChI=1S/C9H9IN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) |
InChI Key |
JFXDNDQMBHQLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)C)I |
Origin of Product |
United States |
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